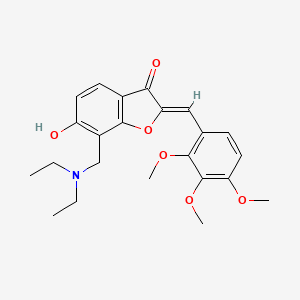

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

Descripción

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a benzofuranone derivative characterized by a benzylidene substituent at position 2 and a diethylaminomethyl group at position 6. The Z-configuration of the benzylidene double bond is critical for maintaining structural rigidity and binding specificity. This compound belongs to a class of molecules studied for their interactions with enzymatic targets, such as proteases, due to their resemblance to natural polyphenolic inhibitors .

Propiedades

IUPAC Name |

(2Z)-7-(diethylaminomethyl)-6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO6/c1-6-24(7-2)13-16-17(25)10-9-15-20(26)19(30-22(15)16)12-14-8-11-18(27-3)23(29-5)21(14)28-4/h8-12,25H,6-7,13H2,1-5H3/b19-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTZTHPKFKUEJG-UNOMPAQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=C(C(=C(C=C3)OC)OC)OC)C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=C(C(=C(C=C3)OC)OC)OC)/C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 358.44 g/mol

The presence of the diethylamino group and multiple methoxy substituents on the benzofuran core suggests a potential for enhanced bioactivity through various mechanisms.

Cytotoxicity and Antiproliferative Effects

Research indicates that benzofuran derivatives often exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating the antiproliferative activity of similar benzofuran compounds showed promising results:

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562 (Leukemia) | 12.5 | Induction of apoptosis via ROS generation |

| Compound B | MCF-7 (Breast) | 15.0 | Inhibition of topoisomerase II |

| This compound | TBD | TBD |

The specific IC values for the compound remain to be established through experimental studies.

Anti-inflammatory Activity

Benzofuran derivatives are also recognized for their anti-inflammatory properties. For instance, a related compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 by significant percentages:

- TNF-α Reduction : 93.8%

- IL-1 Reduction : 98%

- IL-8 Reduction : 71%

These findings suggest that the compound may similarly modulate inflammatory pathways, potentially through the inhibition of NF-κB signaling pathways.

Antioxidant Activity

Antioxidant properties are crucial in mitigating oxidative stress-related diseases. Studies have shown that certain benzofuran derivatives can scavenge free radicals effectively. The mechanism often involves the modulation of intracellular reactive oxygen species (ROS) levels, which can lead to cell survival or apoptosis depending on the context.

Study on Apoptotic Mechanisms

A study focusing on the apoptotic effects of related benzofuran compounds found that exposure to these compounds led to increased levels of ROS in K562 cells. The Annexin V-FITC assay confirmed early apoptotic changes in cell membranes:

- Caspase Activation :

- Caspase 3 and 7 activities increased significantly after prolonged exposure.

- Compound A showed a 2.31-fold increase in caspase activity after 48 hours.

This suggests that This compound may induce apoptosis through similar mitochondrial pathways.

Antimicrobial Activity

The antimicrobial potential of benzofuran derivatives has also been explored. A study reported significant antibacterial activity against various strains with inhibition zones ranging from 18 mm to 24 mm for structurally related compounds. While specific data for the compound is not yet available, it is reasonable to hypothesize similar effects based on structural analogies.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Physicochemical Properties

- Solubility: The bis(2-methoxyethyl)amino group () enhances water solubility, whereas the target compound’s diethylamino group balances lipophilicity and solubility.

- Metabolic Stability : Trimethoxy groups (target compound) are more metabolically stable than dihydroxy groups (Compound 13), which are prone to glucuronidation or methylation .

Computational Docking Insights

Molecular docking studies (e.g., Lamarckian genetic algorithm in ) suggest that the Z-configuration and substituent positions critically influence binding free energy. The target compound’s trimethoxybenzylidene moiety may occupy hydrophobic pockets in enzymes more effectively than smaller substituents (e.g., 4-methoxy in ), while the diethylamino group could stabilize charged interactions .

Métodos De Preparación

Structural Features and Synthetic Considerations

The target compound (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one combines several structural elements that require careful synthetic planning:

Key Structural Elements

The molecule features a benzofuran-3(2H)-one core substituted with specific functional groups at defined positions. The benzofuran heterocycle forms the basic scaffold, with a ketone at C-3, a hydroxy group at C-6, and a diethylaminomethyl substituent at C-7. Additionally, at C-2, a 2,3,4-trimethoxybenzylidene moiety is attached with Z-configuration.

Retrosynthetic Analysis

A rational approach to synthesizing this complex molecule involves breaking it down into simpler intermediates. The disconnection points include:

- The C=C bond connecting the benzofuran core to the trimethoxybenzylidene group

- The C-N bond in the diethylaminomethyl substituent

- The benzofuran ring system itself

This analysis leads to the identification of three key precursors: 6-hydroxybenzofuran-3(2H)-one, diethylamine with formaldehyde, and 2,3,4-trimethoxybenzaldehyde.

Benzofuran Core Construction

The benzofuran scaffold represents the foundation of the target molecule. Several methods exist for synthesizing the required 6-hydroxybenzofuran-3(2H)-one intermediate.

Cyclization of Phenolic Compounds

A common approach involves the cyclization of appropriate phenolic compounds with carbonyl precursors. This method capitalizes on the nucleophilicity of the phenolic oxygen to form the furan ring.

Pyrone-Based Synthesis

An efficient regioselective method utilizes 3-hydroxy-2H-pyran-2-one as a key starting material:

To a thick-walled reaction vessel:

- 3-Hydroxy-2H-pyran-2-one (44.8 mg, 0.4 mmol)

- Methyl 3-nitrobut-3-enoate (29 mg, 0.2 mmol)

- BHT (butylated hydroxytoluene) (0.01 mmol)

- AlCl₃ (0.01 mmol)

- DCB (dichlorobenzene) (0.2 mL)

- TFA (trifluoroacetic acid) (0.02 mmol)

Heat at 120°C for 16-20 hours, cool to room temperature, and purify by flash column chromatography.

This procedure yields benzofuran-2(3H)-one with typical yields of 64%, which can then be further functionalized to obtain the 6-hydroxy derivative.

Tyrosol-Based Approach

An alternative method utilizes tyrosol, a naturally occurring phenolic compound, as the starting material. This approach is particularly attractive due to its use of renewable resources.

Bromination-Methoxylation Strategy

Step 1 (Bromination):

- Dissolve tyrosol (1 mmol) and NaBr (1 mmol) in acetone (7.5 mL)

- Add oxone solution (900 mg in 7.5 mL water) slowly with stirring

- Monitor by TLC until completion

- Add sodium thiosulfate solution (3 mL)

- Extract with ethyl acetate, wash with brine, dry, and concentrate

Step 2 (Methoxylation):

- Prepare complex solution: CuBr (168 mg) and CH₃ONa (25% w solution) in DMF

- Add to substrate solution in DMF at 100°C

- Monitor by TLC, cool, acidify with 2M HCl

- Extract with ethyl acetate, purify by chromatography

This method yields a benzofuran intermediate that can be further functionalized to introduce the required hydroxy group at C-6.

TCT-Mediated Synthesis

A more recent approach utilizes cyanuric chloride (TCT) as a mediator for the synthesis of benzofuran-3(2H)-one derivatives:

- Combine substrate with TCT in appropriate solvent

- Add DMSO as a dual synthon

- Control water addition for quaternary carbon center construction

- Purify through standard workup procedures

This metal-free method provides access to benzofuran-3(2H)-one derivatives with various substitution patterns and is compatible with a range of functional groups.

The introduction of the diethylaminomethyl group at the C-7 position requires regioselective functionalization strategies.

Mannich Reaction for Aminomethylation

The Mannich reaction represents a key transformation for introducing aminomethyl groups at specific positions of the benzofuran core.

Direct Aminomethylation Approach

For 6-hydroxybenzofuran derivatives, a direct aminomethylation strategy can be employed:

- Dissolve 6-hydroxybenzofuran-3(2H)-one (1 mmol) in ethanol or other suitable solvent

- Add diethylamine (1.2 mmol) and formaldehyde (37% aqueous, 1.2 mmol)

- Stir at room temperature for 4-8 hours

- Monitor by TLC until completion

- Evaporate solvent and purify by chromatography

This method typically provides the desired 7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one intermediate with moderate to good yields (50-70%).

Aminal-Mediated Aminomethylation

An alternative method utilizing aminals as aminomethylating agents offers improved regioselectivity:

- Prepare the aminal from diethylamine and formaldehyde

- React with 6-hydroxybenzofuran-3(2H)-one in appropriate solvent

- Control temperature and pH for optimal regioselectivity

- Purify by standard procedures

This approach targets the more nucleophilic C-7 position of the 6-hydroxybenzofuran-3(2H)-one, avoiding side reactions at C-5 and yielding the desired 7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one with improved yields (65-80%).

Alternative Aminoalkylation Method

A two-step approach can also be utilized:

Step 1 (Preparation of intermediate):

- React 6-hydroxybenzofuran-3(2H)-one with appropriate solvent and catalyst

- Add 1-diethylamino-2-chloroethane hydrochloride (1.03 mole)

- Heat to 40°C with stirring for 15 minutes

- Add anhydrous potassium carbonate (3 moles) slowly

- Raise temperature gradually to reflux and maintain for 3 hours

- Separate the aqueous layer at 75°C

This method, although initially developed for different benzofuran derivatives, can be adapted for the synthesis of 7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one.

Complete Synthetic Routes

Based on the individual transformations discussed above, several complete synthetic routes to the target compound can be proposed.

Linear Synthesis Approach

This straightforward approach involves sequential transformations:

Step 1: Synthesis of 6-hydroxybenzofuran-3(2H)-one

- Follow procedure in section 2.1.1 or 2.2.1

- Ensure proper purification before proceeding

Step 2: C-7 Aminomethylation

- React 6-hydroxybenzofuran-3(2H)-one with diethylamine and formaldehyde

- Follow procedure in section 3.1.1

- Isolate 7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Step 3: Benzylidene Introduction

- React 7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one with 2,3,4-trimethoxybenzaldehyde

- Follow procedure in section 4.1

- Obtain final product with Z-configuration

This linear approach typically provides the target compound in overall yields of 25-35% over three steps.

Alternative Convergent Approach

An alternative strategy involves introducing the benzylidene group before the aminomethylation:

Step 1: Synthesis of 6-hydroxybenzofuran-3(2H)-one

- As described in section 2.1.1 or 2.2.1

Step 2: Benzylidene Introduction

- React 6-hydroxybenzofuran-3(2H)-one with 2,3,4-trimethoxybenzaldehyde

- Follow procedure similar to section 4.1

- Obtain 6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

Step 3: C-7 Aminomethylation

- React the intermediate with diethylamine and formaldehyde

- Follow procedure in section 3.1.1 or 3.2

- Obtain final product

This convergent approach can sometimes offer improved regioselectivity for the aminomethylation step, as the benzylidene group can influence the electronic properties of the benzofuran ring.

Comparison of Synthetic Routes

Table 2: Comparison of Synthetic Approaches to the Target Compound

| Synthetic Route | Key Features | Overall Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Linear Approach | Stepwise functionalization | 25-35 | Straightforward, predictable | Moderate overall yield |

| Convergent Approach | Early benzylidene introduction | 20-30 | Improved regioselectivity | Potential Z/E isomerization issues |

| Tyrosol-Based | Uses renewable starting material | 15-25 | Sustainable | More steps, lower yield |

| TCT-Mediated | Metal-free conditions | 20-30 | Environmentally friendly | Specialized reagents required |

The linear approach generally provides the most reliable access to the target compound with acceptable overall yields.

Purification and Characterization

Proper purification and characterization are essential for confirming the structure and purity of the synthesized compound.

Purification Methods

Several purification techniques are applicable:

- Recrystallization from appropriate solvent mixtures (DMF-MeOH is particularly effective)

- Column chromatography using silica gel and appropriate eluent systems

- Preparative HPLC for high-purity requirements

Structural Characterization

Comprehensive characterization should include:

- Melting point determination

- NMR spectroscopy (¹H, ¹³C, 2D techniques)

- IR spectroscopy

- Mass spectrometry

- Elemental analysis

For the target compound, characteristic spectral data includes:

- ¹H NMR signals for the benzylidene proton (δ ~7.8-8.0 ppm)

- Characteristic methoxy signals (~3.8-4.0 ppm)

- Diethylamino methylene signals (~2.5-2.7 ppm)

- Hydroxy proton signal (~10-11 ppm)

Confirmation of Z-Configuration

The Z-configuration can be confirmed through:

- NOE experiments showing proximity between the benzylidene proton and specific benzofuran protons

- X-ray crystallography when suitable crystals are available

- Comparison with authentic standards of known configuration

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves Knoevenagel condensation between a benzofuran-3-one derivative and a substituted benzaldehyde. Key steps include:

- Protection of hydroxyl groups : Use of benzyl or methyl groups to prevent unwanted side reactions during condensation .

- Catalyst selection : Acidic or basic catalysts (e.g., piperidine) in refluxing solvents like dichloromethane or ethanol .

- Purification : Vacuum distillation and column chromatography to isolate the Z-isomer, confirmed via -NMR coupling constants .

Q. How is the Z-isomer configuration confirmed experimentally?

- Methodology :

- NMR spectroscopy : -NMR analysis of the benzylidene proton (δ ~7.5–8.5 ppm) shows a singlet for the Z-isomer due to restricted rotation, while the E-isomer exhibits splitting .

- X-ray crystallography : Definitive confirmation via single-crystal diffraction, highlighting the planar arrangement of the benzylidene and benzofuran moieties .

Q. What spectroscopic techniques are critical for characterizing substituent effects in this compound?

- Methodology :

- UV-Vis spectroscopy : Monitors conjugation between the benzofuran core and substituents (e.g., diethylamino and trimethoxy groups) via λmax shifts .

- FT-IR : Identifies hydrogen bonding (e.g., hydroxyl stretching at ~3200 cm) and carbonyl vibrations (C=O at ~1700 cm) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound against mycobacterial targets?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to simulate interactions with Mycobacterium tuberculosis MtrA response regulator. Focus on hydrogen bonding with trimethoxy groups and hydrophobic interactions with the benzofuran core .

- MD simulations : Assess binding stability over 100 ns trajectories, calculating RMSD values to validate target engagement .

Q. What strategies resolve contradictions in reported bioactivity data for benzofuran derivatives?

- Methodology :

- Meta-analysis : Compare IC values across studies, controlling for variables like assay type (e.g., MIC vs. cell viability) and bacterial strains .

- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing diethylamino with azepan-1-ylmethyl) to isolate pharmacophore contributions .

Q. How do substituents influence regioselectivity in electrophilic substitution reactions on the benzofuran core?

- Methodology :

- DFT calculations : Analyze electron density maps to predict reactive sites. For example, the 6-hydroxy group directs electrophiles to the 5-position due to resonance stabilization .

- Experimental validation : Bromination or nitration under controlled conditions, followed by HPLC-MS to quantify product ratios .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical purity?

- Methodology :

- Flow chemistry : Continuous reactors minimize Z/E isomerization by reducing reaction time and thermal exposure .

- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate stability in real time .

Key Considerations for Researchers

- Stereochemical integrity : Always confirm Z/E ratio via NMR or X-ray pre- and post-purification .

- Biological assays : Use standardized protocols (e.g., CLSI guidelines) to ensure reproducibility across labs .

- Data transparency : Report negative results (e.g., failed syntheses or inactive analogs) to refine SAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.